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molecular formula C31H34N4O6 B8365381 Di-tert-butyl (3-(3-(4-((pyridin-2-yloxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-yl)imidodicarbonate CAS No. 1075734-33-6

Di-tert-butyl (3-(3-(4-((pyridin-2-yloxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-yl)imidodicarbonate

Cat. No. B8365381
M. Wt: 558.6 g/mol
InChI Key: TYYOXQABSKZXNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08058444B2

Procedure details

Under stirring at 50° C, to a solution of di-tert-butyl(3-ethinyl pyridin-2-yl)imidodicarbonate described in Preparation Example 3-1-1 (2.0 g), 2-(4-(2-nitro-ethyl)-benzyloxy) pyridine described in Preparation Example 1-3-4 (2.44 g), triethylamine (0.086 uL) and tetrahydrofuran (20 mL) was added phenyl isocyanate (2.8 mL) divided into four portions over 5.5 hours. After the additions were finished, stirring was carried out at 50° C for another two hours. NH-silica gel was added to the reaction solution, and the solvent was concentrated under a reduced pressure. The resulting residue was purified by NH-silica gel column chromatography (heptane:ethyl acetate=3:1). The resulting solution was concentrated under a reduced pressure and purified by silica gel chromatography (heptane:ethyl acetate=3:1 then 2:1) to obtain the title compound (2.2 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 3-1-1
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Example 1-3-4
Quantity
2.44 g
Type
reactant
Reaction Step Four
Quantity
0.086 μL
Type
reactant
Reaction Step Five
Quantity
2.8 mL
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]([C:16]1[C:21]([C:22]#[CH:23])=[CH:20][CH:19]=[CH:18][N:17]=1)[C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])=[O:7])([CH3:4])([CH3:3])[CH3:2].[N+:24]([CH2:27][CH2:28][C:29]1[CH:42]=[CH:41][C:32]([CH2:33][O:34][C:35]2[CH:40]=[CH:39][CH:38]=[CH:37][N:36]=2)=[CH:31][CH:30]=1)([O-])=[O:25].C(N(CC)CC)C.C1(N=C=O)C=CC=CC=1>O1CCCC1>[C:1]([O:5][C:6]([N:8]([C:16]1[C:21]([C:22]2[O:25][N:24]=[C:27]([CH2:28][C:29]3[CH:30]=[CH:31][C:32]([CH2:33][O:34][C:35]4[CH:40]=[CH:39][CH:38]=[CH:37][N:36]=4)=[CH:41][CH:42]=3)[CH:23]=2)=[CH:20][CH:19]=[CH:18][N:17]=1)[C:9]([O:11][C:12]([CH3:14])([CH3:15])[CH3:13])=[O:10])=[O:7])([CH3:2])([CH3:3])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(C(=O)OC(C)(C)C)C1=NC=CC=C1C#C
Step Two
Name
Example 3-1-1
Quantity
2 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])CCC1=CC=C(COC2=NC=CC=C2)C=C1
Step Four
Name
Example 1-3-4
Quantity
2.44 g
Type
reactant
Smiles
Step Five
Name
Quantity
0.086 μL
Type
reactant
Smiles
C(C)N(CC)CC
Step Six
Name
Quantity
2.8 mL
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was carried out at 50° C for another two hours
Duration
2 h
ADDITION
Type
ADDITION
Details
NH-silica gel was added to the reaction solution
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by NH-silica gel column chromatography (heptane:ethyl acetate=3:1)
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (heptane

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N(C(=O)OC(C)(C)C)C1=NC=CC=C1C1=CC(=NO1)CC1=CC=C(C=C1)COC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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